5-methyl-4-nitro-2,3-dihydro-1H-pyrazol-3-one
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Overview
Description
5-methyl-4-nitro-2,3-dihydro-1H-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazolone family It is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4-nitro-2,3-dihydro-1H-pyrazol-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of 4-nitroacetophenone with hydrazine hydrate in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-methyl-4-nitro-2,3-dihydro-1H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives with varying degrees of oxidation.
Reduction: Amino derivatives.
Substitution: Compounds with different functional groups replacing the nitro group.
Scientific Research Applications
5-methyl-4-nitro-2,3-dihydro-1H-pyrazol-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 5-methyl-4-nitro-2,3-dihydro-1H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation and pain relief .
Comparison with Similar Compounds
Similar Compounds
- 4-nitro-2,3-dihydro-1H-pyrazol-3-one
- 5-methyl-2,3-dihydro-1H-pyrazol-3-one
- 4-amino-5-methyl-2,3-dihydro-1H-pyrazol-3-one
Uniqueness
5-methyl-4-nitro-2,3-dihydro-1H-pyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-methyl-4-nitro-1,2-dihydropyrazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O3/c1-2-3(7(9)10)4(8)6-5-2/h1H3,(H2,5,6,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWHDICGEHGNFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20409213 |
Source
|
Record name | 5-methyl-4-nitro-2,3-dihydro-1H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20409213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61885-21-0 |
Source
|
Record name | NSC291115 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291115 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-methyl-4-nitro-2,3-dihydro-1H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20409213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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